molecular formula C14H13N3O2S B7479656 n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

Cat. No. B7479656
M. Wt: 287.34 g/mol
InChI Key: MKEQVJOEZCTECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide can block the activation and proliferation of B cells and other immune cells, leading to the suppression of autoimmune responses and cancer growth.
Biochemical and Physiological Effects:
n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to have potent and selective inhibition of BTK in vitro and in vivo. It can effectively block the activation and proliferation of B cells and other immune cells, leading to the suppression of autoimmune responses and cancer growth. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.

Advantages and Limitations for Lab Experiments

The advantages of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide for lab experiments include its potency and selectivity for BTK inhibition, as well as its good pharmacokinetic properties. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has also been shown to have good efficacy and safety in preclinical studies. The limitations of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide for lab experiments include its cost and availability, as well as the need for specialized equipment and expertise for its synthesis and analysis.

Future Directions

There are several future directions for the research and development of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. One direction is to further optimize the synthesis method to improve the yield and purity of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. Another direction is to conduct clinical trials to evaluate the safety and efficacy of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide in humans for the treatment of cancer and autoimmune diseases. Additionally, the combination of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of new BTK inhibitors based on the structure of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide could be pursued to improve its potency and selectivity.

Synthesis Methods

The synthesis of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide involves a series of chemical reactions starting from commercially available starting materials. The first step is the synthesis of 2-aminobenzimidazole, which is then reacted with 4-methylbenzenesulfonyl chloride to obtain the desired product, n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as suppressing the activity of immune cells that cause autoimmune diseases. n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide has been tested in vitro and in vivo for its efficacy and safety, and has shown good pharmacokinetic properties.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEQVJOEZCTECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(1h-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide

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